molecular formula C20H17N5O3S B2757131 5-(3-{3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-2,1,3-benzothiadiazole CAS No. 1396888-82-6

5-(3-{3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-2,1,3-benzothiadiazole

Cat. No.: B2757131
CAS No.: 1396888-82-6
M. Wt: 407.45
InChI Key: WKUPHJGMKPFDLI-UHFFFAOYSA-N
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Description

5-(3-{3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-2,1,3-benzothiadiazole is a complex organic compound that features a combination of various functional groups, including oxadiazole, azetidine, and benzothiadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-{3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-2,1,3-benzothiadiazole typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of flow chemistry techniques, which allow for better control of reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and the use of renewable feedstocks, would be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(3-{3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-{3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-2,1,3-benzothiadiazole is unique due to its combination of functional groups, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-27-17-5-3-2-4-12(17)9-18-21-19(28-22-18)14-10-25(11-14)20(26)13-6-7-15-16(8-13)24-29-23-15/h2-8,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUPHJGMKPFDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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